2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with ethoxy and difluoro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: None required
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification: Crystallization or chromatography to obtain high-purity product.
Quality Control: Analytical techniques such as NMR, HPLC, and GC-MS to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Cross-Coupling: Reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: Can be oxidized to the corresponding boronic acid or borate ester.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling:
Major Products
Biaryl Compounds: Formed from cross-coupling with aryl halides.
Styrene Derivatives: Formed from cross-coupling with vinyl halides.
Scientific Research Applications
2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals through the formation of biaryl structures.
Material Science: In the synthesis of polymers and advanced materials with specific electronic properties.
Agricultural Chemistry: For the development of agrochemicals and pesticides.
Mechanism of Action
The compound acts as a boron source in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:
Transmetalation: Transfer of the aryl group from the boron atom to the palladium catalyst.
Reductive Elimination: Formation of the biaryl product and regeneration of the palladium catalyst.
Oxidative Addition: Insertion of the palladium catalyst into the carbon-halogen bond of the aryl halide.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-2,6-difluorophenylboronic Acid
- 3-Ethoxy-2,6-difluorophenylacetic Acid
- 3-Ethoxy-2,6-difluorophenyltrimethylsilane
Uniqueness
2-(3-Ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and ease of handling compared to boronic acids. The dioxaborolane ring provides enhanced stability, making it a preferred reagent in cross-coupling reactions.
Properties
IUPAC Name |
2-(3-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BF2O3/c1-6-18-10-8-7-9(16)11(12(10)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRXXEWUDMKAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BF2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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